1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-
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Overview
Description
1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)- is a natural product found in Ammocharis coranica, Brunsvigia radulosa, and Pancratium canariense with data available.
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[3,2,1-de]phenanthridine derivatives have been a subject of interest due to their unique chemical structures and potential applications. A study highlighted the synthesis of a lycorine-type alkaloid, (-)-amarbellisine, with a similar pyrrolo[de]phenanthridine ring system, isolated from Egyptian Amaryllis belladonna L., showcasing the diversity and synthesis of such compounds (Evidente et al., 2004). Another research demonstrated a one-pot C–H olefination/aza-Michael addition tandem process for synthesizing pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles, indicating a method for generating a range of these compounds (Yuan et al., 2020).
Biological and Medicinal Research
The biological and medicinal properties of these compounds have been explored in various studies. For instance, pyrrolophenanthridine alkaloids and their derivatives have been evaluated for their antitumor properties, indicating their potential in cancer research (Buyanov et al., 2005). Another study focused on phenanthridine derivatives as promising new anticancer agents, providing insights into their synthesis, biological evaluation, and binding studies, thereby underscoring the significance of such compounds in medicinal chemistry (Azad et al., 2020).
Antiviral Properties
Pyrrolo[1,2-f]phenanthridines have also been studied for their antiviral properties. A research on pyrrolo[1,2-f]phenanthridines and related non-rigid analogues demonstrated their ability to inhibit the replication of HIV-1, indicating the potential of these compounds as antiviral agents (Almerico et al., 2002).
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-yl) acetate |
InChI |
InChI=1S/C18H21NO4/c1-10(20)23-15-4-3-11-5-6-19-9-12-7-14(21)16(22-2)8-13(12)17(15)18(11)19/h3,7-8,15,17-18,21H,4-6,9H2,1-2H3 |
InChI Key |
LSBMSYLHJUUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC(=C(C=C4C3)O)OC |
Synonyms |
1-O-acetylnorpluviine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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